N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide
Overview
Description
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide is a complex organic compound characterized by its intricate molecular structure. This compound features multiple hydroxyl groups, a long aliphatic chain, and an amide linkage, making it a molecule of interest in various scientific fields.
Scientific Research Applications
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a useful probe for studying carbohydrate-protein interactions and enzyme activity.
Industry: The compound can be used in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
Target of Action
Glucosylceramide (d18:1/22:0) is an endogenous glucosylceramide . It primarily targets skin lipid membranes, where it plays a crucial role in maintaining the water permeability barrier .
Mode of Action
The interaction of Glucosylceramide (d18:1/22:0) with its targets results in the maintenance of the water permeability barrier of the skin . This is crucial for preventing excessive water loss and maintaining skin hydration.
Biochemical Pathways
Glucosylceramide (d18:1/22:0) is a precursor in the synthesis of lactosylceramide, as well as oligoglycolipids and gangliosides . These compounds are involved in various biochemical pathways that contribute to the normal functioning of cells.
Result of Action
The molecular and cellular effects of Glucosylceramide (d18:1/22:0)'s action primarily involve the maintenance of the skin’s water permeability barrier . This helps to prevent excessive water loss from the skin, thereby maintaining skin hydration and health.
Action Environment
The action, efficacy, and stability of Glucosylceramide (d18:1/22:0) can be influenced by various environmental factors. For instance, its expression increases in the brain of rats when Phospholipase A2 (PLA2) type XIIA is knocked down . In human athletes, plasma levels of Glucosylceramide (d18:1/22:0) increase during exercise and return to basal levels during recovery .
Biochemical Analysis
Biochemical Properties
Glucosylceramide (d18:1/22:0) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, glucosylceramide synthase, an enzyme that adds glucose to ceramide, is crucial for the synthesis of glucosylceramide . The interactions between glucosylceramide and these biomolecules are essential for maintaining cellular homeostasis .
Cellular Effects
Glucosylceramide (d18:1/22:0) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in Fusarium oxysporum, a type of fungus, glucosylceramide synthase is highly expressed during the early infection stage, indicating the importance of glucosylceramide in the infection process .
Molecular Mechanism
The molecular mechanism of action of Glucosylceramide (d18:1/22:0) involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and depends on the specific cellular context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Glucosylceramide (d18:1/22:0) can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Glucosylceramide (d18:1/22:0) can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Glucosylceramide (d18:1/22:0) is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Glucosylceramide (d18:1/22:0) is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Glucosylceramide (d18:1/22:0) is localized in specific compartments or organelles within the cell . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide typically involves multi-step organic synthesis. The process begins with the preparation of the sugar moiety, followed by the formation of the aliphatic chain and the final coupling to form the amide bond. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize efficiency and yield. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the aliphatic chain can be reduced to form a saturated compound.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the double bond results in a saturated aliphatic chain.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide
- **N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide
Uniqueness
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide stands out due to its longer aliphatic chain, which may confer unique physical and chemical properties. This structural feature can influence its solubility, stability, and interactions with biological targets, making it a compound of particular interest in various research fields.
Properties
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]docosanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H89NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-42(50)47-39(38-54-46-45(53)44(52)43(51)41(37-48)55-46)40(49)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h33,35,39-41,43-46,48-49,51-53H,3-32,34,36-38H2,1-2H3,(H,47,50)/b35-33+/t39-,40+,41+,43+,44-,45+,46+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGARKIIFOHVPF-CNUVFPMCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H89NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | GlcCer(d18:1/22:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004974 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble | |
Record name | GlcCer(d18:1/22:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0004974 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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